吡咯烷酮氢三溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

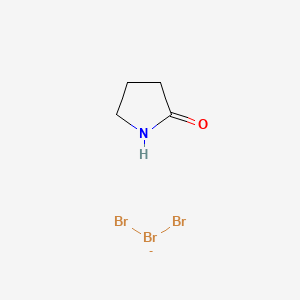

Pyrrolidone hydrotribromide (PHT) is an organic compound that is used for a variety of laboratory experiments. It is a water-soluble, colorless, and crystalline solid that is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. PHT has been used in a wide range of applications, including the synthesis of polymers, the study of catalytic reactions, and the synthesis of biopolymers.

科学研究应用

- Application : When flavanone reacts with 2-pyrrolidone hydrotribromide in tetrahydrofuran, it yields 3-bromoflavanone in good yield. Alternatively, carrying out this reaction in dimethyl sulfoxide at 80 °C results in flavone with a remarkable 97% yield .

- Application : Pyrrolidone hydrotribromide exhibits high selectivity for ketones and can be used as a brominating agent .

- Application : Researchers have developed novel polymeric reagents by anchoring bromoderivatives of 2-pyrrolidone onto polystyrene matrices. These reagents are microwave-safe, recyclable, and useful for various transformations .

Flavone Synthesis

Selective Bromination of Ketones

Polymeric Reagents for Organic Transformations

Stereoselective Conversions

属性

InChI |

InChI=1S/C4H7NO.Br3/c6-4-2-1-3-5-4;1-3-2/h1-3H2,(H,5,6);/q;-1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIQJFSTDUAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1.Br[Br-]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3NO- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidone hydrotribromide | |

Q & A

Q1: What is the mechanism of action for pyrrolidone hydrotribromide as a brominating agent?

A: Pyrrolidone hydrotribromide (PHT) acts as a selective brominating agent, primarily targeting ketones. While the exact mechanism is not fully elucidated in the provided research, its structure suggests it acts as a source of electrophilic bromine. This electrophilic bromine is then able to react with electron-rich centers, such as the carbonyl group in ketones, leading to bromination. [, ]

Q2: Can you elaborate on the selectivity of pyrrolidone hydrotribromide in bromination reactions?

A: Research indicates that PHT demonstrates a preference for brominating ketones over other functional groups like olefins and enol acetates. For instance, in a comparative study, PHT preferentially brominated a ketone in the presence of an olefin and an enol acetate. [] This selectivity is advantageous for achieving specific bromination patterns in complex molecules.

Q3: What is the molecular formula and weight of pyrrolidone hydrotribromide?

A: Pyrrolidone hydrotribromide has the molecular formula C12H22Br3N3O3 and a molecular weight of 496.07 g/mol. []

Q4: Are there any specific applications of pyrrolidone hydrotribromide in the synthesis of heterocyclic compounds?

A: Yes, PHT has been successfully employed in the synthesis of flavones. For example, it facilitates the conversion of flavanones to the corresponding flavones in high yields when reacted in dimethyl sulfoxide at elevated temperatures. [] This approach highlights its utility in synthesizing important heterocyclic compounds.

Q5: Has pyrrolidone hydrotribromide been used in the synthesis of any other biologically relevant molecules?

A: Yes, PHT plays a crucial role in multi-step syntheses of complex molecules with potential anti-tumor activity. For instance, it is used in the aromatization of a steroidal compound during the synthesis of a series of anthrasteroids designed to interact with vitamin D receptors and potentially inhibit cancer cell proliferation. []

Q6: What are the structural features of pyrrolidone hydrotribromide?

A: Crystallographic studies revealed that pyrrolidone hydrotribromide exists as a complex composed of a [bis(pyrrolidine-2-one)pyrrolidine-2-onium] cation and a tribromide anion (Br3-). This cation is stabilized by strong hydrogen bonding between the pyrrolidine-2-onium entity and two pyrrolidine-2-one molecules. The tribromide anion interacts with the lactam derivatives, contributing to the stability of the overall complex. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)